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Compound of Interest

Compound Name: Methyl 1H-Indazole-5-carboxylate

Cat. No.: B1322806

CAS Number: 473416-12-5

This technical guide provides a comprehensive overview of Methyl 1H-indazole-5-
carboxylate, a key building block in the synthesis of various biologically active molecules. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed information on its properties, synthesis, and applications, with a focus on its role in the
development of kinase inhibitors.

Physicochemical Properties

Methyl 1H-indazole-5-carboxylate is a light yellow to brown solid. Its fundamental properties
are summarized in the table below.[1]

Property Value Reference
CAS Number 473416-12-5 [1]
Molecular Formula CoHsN20:2 [1]
Molecular Weight 176.17 g/mol [1]
Appearance Light yellow to brown solid [1]
Purity > 96% (HPLC) [1]
Storage Conditions 0-8 °C [1]
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Synthesis of Methyl 1H-Indazole-5-carboxylate

A common method for the synthesis of Methyl 1H-indazole-5-carboxylate is through the
esterification of 1H-indazole-5-carboxylic acid.

Experimental Protocol: Esterification of 1H-Indazole-5-
carboxylic Acid

This protocol describes the synthesis of Methyl 1H-indazole-5-carboxylate from 1H-indazole-
5-carboxylic acid using a sulfuric acid catalyst in methanol.

Materials:

e 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)

Methanol (5 mL)

Concentrated sulfuric acid (0.2 mL)

Water

Saturated aqueous sodium bicarbonate

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

e Suspend 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol) in methanol (5 mL).
» Slowly add concentrated sulfuric acid (0.2 mL) to the suspension.

o Heat the reaction mixture to 70 °C and stir at this temperature overnight.

 After the reaction is complete, cool the mixture to room temperature.
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e Dilute and neutralize the mixture by adding water (10 mL), saturated agueous sodium
bicarbonate (5 mL), and ethyl acetate (30 mL) in that order.

o Separate the organic and aqueous phases.

o Extract the aqueous phase again with ethyl acetate (30 mL).

o Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

The resulting product is methyl 1H-indazole-5-carboxylate as a light pink to yellow solid.

Applications in Drug Discovery and Development

Methyl 1H-indazole-5-carboxylate is a versatile intermediate in the synthesis of a wide range
of pharmaceuticals, particularly those targeting protein kinases. The indazole scaffold is
recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with
multiple biological targets.

Role as a Synthetic Intermediate

The reactivity of the indazole ring, particularly the N-1 and N-2 positions, allows for various
chemical modifications, such as N-alkylation and N-arylation. These reactions are crucial for
building the complex molecular architectures of modern kinase inhibitors.

Below is a generalized workflow for the utilization of indazole intermediates in the synthesis of
kinase inhibitors.
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General synthetic workflow.

Targeting Key Signaling Pathways

Derivatives of Methyl 1H-indazole-5-carboxylate have been investigated as inhibitors of
several important protein kinases involved in cancer and other diseases. These include
Poly(ADP-ribose) polymerase (PARP), p21-activated kinase 1 (PAK1), and Glycogen Synthase
Kinase-3 (GSK-3).

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors
with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Niraparib
is a potent PARP inhibitor with an indazole core. While the exact synthesis of Niraparib may
start from a different indazole derivative, the core chemistry highlights the importance of the
indazole scaffold.

The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on damaged
DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with
impaired homologous recombination repair.
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Simplified PARP inhibition pathway.

p21l-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell
motility, proliferation, and survival.[2] Its aberrant activation is linked to tumor progression,
making it an attractive target for anticancer drug discovery.[3] 1H-indazole-3-carboxamide
derivatives have been identified as potent and selective PAK1 inhibitors.[3]

PAK1 is a downstream effector of small GTPases like Rac and Cdc42 and influences several
signaling cascades, including the MAPK pathway, which are critical for cancer cell growth and

metastasis.
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Simplified PAK1 signaling pathway.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range
of cellular processes, and its dysregulation is associated with neurodegenerative diseases like
Alzheimer's disease and bipolar disorder.[1][4] Indazole derivatives have been developed as
potent GSK-3 inhibitors.[5]

GSK-3 is a key component of several signaling pathways, including the Wnt and insulin
signaling pathways. Its inhibition can modulate tau phosphorylation, a hallmark of Alzheimer's
disease, and has shown therapeutic potential in models of mood disorders.[4][5]
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Simplified GSK-3 signaling pathways.

Synthesis of Bioactive Molecules from Indazole
Intermediates

While a specific protocol starting directly from Methyl 1H-indazole-5-carboxylate is not readily
available in the public domain, the following protocols for the N-alkylation of structurally similar
indazole-3-carboxylates illustrate the key chemical transformations. These methods are highly
relevant and adaptable for the functionalization of Methyl 1H-indazole-5-carboxylate.

Experimental Protocol: Regioselective N1-Alkylation
using Sodium Hydride

This protocol is effective for achieving high N1-regioselectivity for various C3-substituted
indazoles.
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Materials:

Methyl 1H-indazole-3-carboxylate (or analogous indazole) (1.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

Saturated aqueous ammonium chloride

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting indazole
(1.0 equiv).

Add anhydrous THF to achieve a concentration of approximately 0.1 M.

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 30 minutes.

Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC
or LC-MS for completion.

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium
chloride solution.
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o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-
alkylated product.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative indazole-based
compounds against their respective kinase targets. It is important to note that these
compounds are derivatives and not Methyl 1H-indazole-5-carboxylate itself, but they highlight
the therapeutic potential of this chemical class.

Compound Class Target Kinase ICs0 Reference
1H-indazole-3-

carboxamide PAK1 9.8 nM [3]
derivative

N-1-substituted
indazole-3- PARP-1 6.8 pM [6]

carboxamide

5-substituted-N-

iperidin-4-
(Pip ) GSK-3p3 0.05 uM
ylmethyl)-1H-indazole-

3-carboxamide

Conclusion

Methyl 1H-indazole-5-carboxylate is a valuable and versatile building block in medicinal
chemistry. Its chemical tractability allows for the synthesis of a diverse range of compounds,
particularly potent and selective kinase inhibitors. The indazole scaffold has proven to be a
successful pharmacophore in the development of targeted therapies for cancer and
neurological disorders. Further exploration of derivatives of Methyl 1H-indazole-5-carboxylate
holds significant promise for the discovery of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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